molecular formula C5H10N6 B14362739 2,2-Diazido-3-methylbutane CAS No. 90329-46-7

2,2-Diazido-3-methylbutane

Cat. No.: B14362739
CAS No.: 90329-46-7
M. Wt: 154.17 g/mol
InChI Key: VYDBUWKZWKAFDM-UHFFFAOYSA-N
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Description

2,2-Diazido-3-methylbutane is an organic compound characterized by the presence of two azido groups attached to the second carbon of a 3-methylbutane backbone Azides are known for their high reactivity and are often used in various chemical synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diazido-3-methylbutane typically involves the introduction of azido groups into the molecular structure. One common method is the diazotization of 3-methylbutane-2,2-diamine, followed by the substitution of the diazonium group with an azide ion. This reaction is usually carried out under controlled conditions to ensure the stability of the azido groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, where the precursor amine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This is then reacted with sodium azide to introduce the azido groups. The process requires careful handling due to the explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

2,2-Diazido-3-methylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The azido groups can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions

    Substitution: Sodium azide, hydrochloric acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Cycloaddition: Alkynes, copper catalysts.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 3-methylbutane-2,2-diamine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

2,2-Diazido-3-methylbutane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of high-energy materials and triazole compounds.

    Biology: Potential use in bioconjugation techniques due to the reactivity of azido groups.

    Medicine: Investigated for its potential in drug delivery systems where azido groups can be used for targeted release.

    Industry: Utilized in the production of energetic materials and explosives due to its high nitrogen content.

Mechanism of Action

The mechanism of action of 2,2-Diazido-3-methylbutane primarily involves the reactivity of the azido groups. These groups can undergo decomposition to release nitrogen gas, which is a key feature in its use as an energetic material. The molecular targets and pathways involved include:

    Decomposition: The azido groups decompose to release nitrogen gas, providing the energy needed for explosive reactions.

    Cycloaddition: The azido groups react with alkynes to form stable triazole rings, which are useful in various chemical applications.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diazido-3-methylpentane: Similar structure but with an additional carbon in the backbone.

    2,2-Diazido-3-ethylbutane: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2,2-Diazido-3-methylbutane is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Its compact structure makes it easier to handle compared to larger azido compounds, while still offering significant energetic properties.

Properties

CAS No.

90329-46-7

Molecular Formula

C5H10N6

Molecular Weight

154.17 g/mol

IUPAC Name

2,2-diazido-3-methylbutane

InChI

InChI=1S/C5H10N6/c1-4(2)5(3,8-10-6)9-11-7/h4H,1-3H3

InChI Key

VYDBUWKZWKAFDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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